Cas no 2228117-69-7 (2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid)

2-Amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid is a specialized cyclopropyl-containing amino acid derivative with a 3-methyl-1,2-oxazole substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural features, which may serve as a key intermediate or scaffold in the synthesis of bioactive molecules. The cyclopropyl ring and oxazole moiety contribute to its potential as a rigid, conformationally constrained building block, enhancing binding affinity and metabolic stability in drug design. Its carboxylic acid and amino functional groups offer versatility for further derivatization, making it valuable for peptide mimetics or small-molecule therapeutics targeting enzymes or receptors.
2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid structure
2228117-69-7 structure
商品名:2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid
CAS番号:2228117-69-7
MF:C9H12N2O3
メガワット:196.203182220459
CID:6105132
PubChem ID:165628356

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid
    • EN300-1789045
    • 2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
    • 2228117-69-7
    • インチ: 1S/C9H12N2O3/c1-5-4-6(14-11-5)9(2-3-9)7(10)8(12)13/h4,7H,2-3,10H2,1H3,(H,12,13)
    • InChIKey: ZSERXIOPXGUJEK-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C)=N1)C1(C(C(=O)O)N)CC1

計算された属性

  • せいみつぶんしりょう: 196.08479225g/mol
  • どういたいしつりょう: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.2

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789045-10.0g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
10g
$7742.0 2023-06-03
Enamine
EN300-1789045-0.1g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
0.1g
$1585.0 2023-09-19
Enamine
EN300-1789045-5.0g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
5g
$5221.0 2023-06-03
Enamine
EN300-1789045-5g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
5g
$5221.0 2023-09-19
Enamine
EN300-1789045-1g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
1g
$1801.0 2023-09-19
Enamine
EN300-1789045-2.5g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
2.5g
$3530.0 2023-09-19
Enamine
EN300-1789045-0.05g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
0.05g
$1513.0 2023-09-19
Enamine
EN300-1789045-0.5g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
0.5g
$1728.0 2023-09-19
Enamine
EN300-1789045-0.25g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
0.25g
$1657.0 2023-09-19
Enamine
EN300-1789045-1.0g
2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid
2228117-69-7
1g
$1801.0 2023-06-03

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 関連文献

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid (CAS No. 2228117-69-7) and Its Emerging Applications in Chemical Biology and Medicine

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid, identified by its CAS number 2228117-69-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclopropylacetic acid core functionalized with an amino group and a 3-methyl-1,2-oxazole moiety, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.

The structural motif of 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid incorporates several key pharmacophoric elements that are highly relevant to modern medicinal chemistry. The cyclopropyl group, known for its ability to enhance metabolic stability and binding affinity, is juxtaposed with the amino and oxazole functionalities. The oxazole ring, in particular, is a versatile scaffold that has been extensively studied for its role in modulating biological pathways, including enzyme inhibition and receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid with various biological targets. Studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. The presence of the amino group provides a potential site for hydrogen bonding interactions, which could enhance its binding affinity to protein targets.

In the realm of drug discovery, the development of novel scaffolds like 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid is driven by the need for compounds that exhibit high selectivity and low toxicity. The structural features of this molecule make it an attractive candidate for further optimization as a lead compound in the design of small-molecule inhibitors. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against key enzymes implicated in chronic diseases such as cancer and neurodegenerative disorders.

The 3-methyl substituent on the oxazole ring adds another layer of complexity to the pharmacological profile of 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid. This moiety has been shown to influence electronic properties and steric interactions, which can be leveraged to fine-tune the compound's biological activity. The cyclopropylacetic acid backbone itself is known for its stability under physiological conditions, making it a favorable scaffold for drug-like molecules.

One of the most compelling aspects of 2-amino-2-(3-methyl-l,2-dioxolane-l-carboxylic acid)l-cyclopropylethanimine (a related derivative) is its potential application in modulating inflammatory responses. Oxazole-containing compounds have been reported to interact with cyclooxygenase (COX) enzymes and other inflammatory mediators. By targeting these pathways, such molecules may offer therapeutic benefits in conditions characterized by excessive inflammation.

Furthermore, the versatility of CAS No. 2228117-l69-l as a chemical building block has opened up new avenues for synthetic chemistry research. The ability to modify its structure allows chemists to explore a wide range of analogs with tailored properties. This flexibility is particularly valuable in medicinal chemistry pipelines where structural optimization is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.

The integration of high-throughput screening (HTS) technologies with advanced computational methods has accelerated the discovery process for compounds like CAS No 2228117-l69-l. These approaches enable rapid assessment of large libraries of molecules for biological activity, thereby streamlining the identification of promising candidates for further investigation.

Recent publications have highlighted the potential of oxazole derivatives as scaffolds for developing novel therapeutics. For instance, studies have demonstrated that modifications at the 5-position of the oxazole ring can significantly alter biological activity. This underscores the importance of fine-tuning structural features to achieve optimal pharmacological outcomes.

The cyclopropyl group in CAS No 2228117-l69-l also contributes to its unique physicochemical properties. Cyclopropane-containing compounds are known for their rigidity and lipophilicity, which can enhance membrane permeability and binding affinity. These characteristics make them particularly interesting for designing orally active drugs.

In conclusion,CAS No 2228117-l69-l represents a structurally intriguing compound with significant potential in chemical biology and medicine. Its unique combination of functional groups positions it as a valuable starting point for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,CAS No 2228117-l69-l is poised to play an important role in future drug discovery efforts.

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